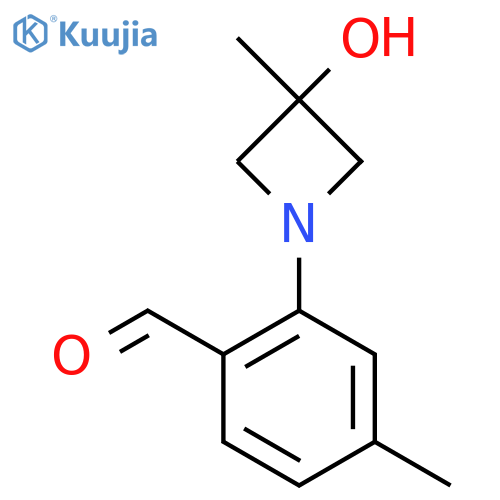Cas no 2138307-91-0 (2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde)

2138307-91-0 structure
商品名:2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-725967
- 2-(3-hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
- 2138307-91-0
- 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
-
- インチ: 1S/C12H15NO2/c1-9-3-4-10(6-14)11(5-9)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3
- InChIKey: ZJIFTDSCQHLGJR-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CN(C2C=C(C)C=CC=2C=O)C1
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725967-1.0g |
2-(3-hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde |
2138307-91-0 | 1g |
$0.0 | 2023-06-06 |
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2138307-91-0 (2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量